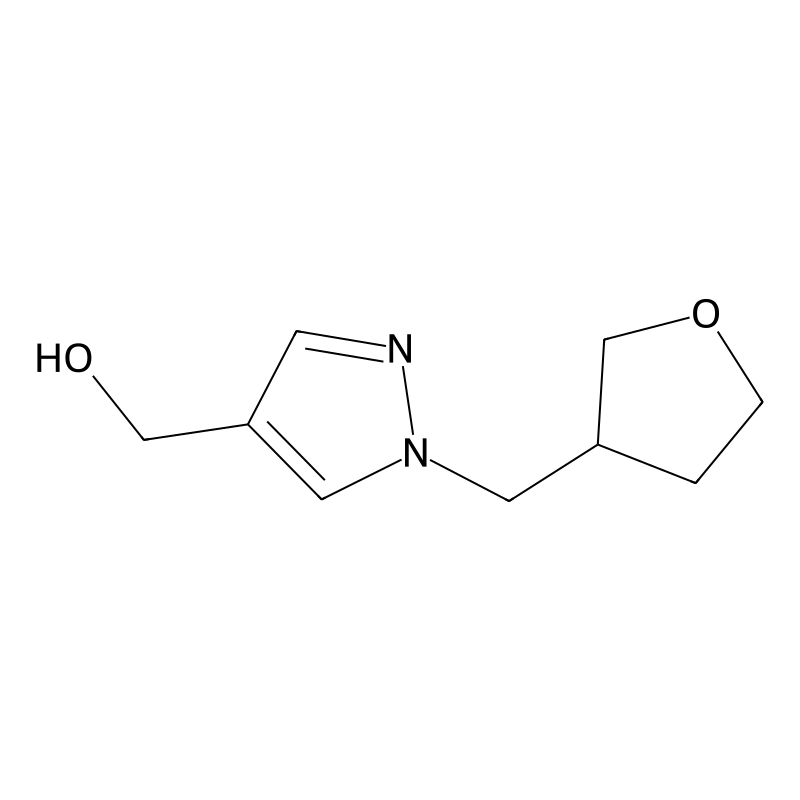

(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol is an organic molecule characterized by its unique structure, which features a pyrazole ring substituted with a tetrahydrofuran moiety and a hydroxymethyl group. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The incorporation of the tetrahydrofuran unit enhances the compound's solubility and may influence its interaction with biological targets.

- Nucleophilic substitutions: The hydroxymethyl group can act as a nucleophile, participating in reactions with electrophiles.

- Dehydration reactions: Under acidic conditions, the compound may undergo dehydration to form an unsaturated derivative.

- Redox reactions: The hydroxyl group can be oxidized to a carbonyl, potentially altering the compound's reactivity and biological activity.

These reactions are essential for understanding how this compound can be modified for enhanced efficacy in pharmacological applications.

Research indicates that compounds containing pyrazole rings exhibit significant biological activities. Studies have shown that (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol may possess:

- Antioxidant properties: This can protect cells from oxidative stress.

- Antimicrobial activity: Potential effectiveness against various bacterial strains has been suggested.

- Anti-inflammatory effects: The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

These activities highlight its potential as a therapeutic agent.

The synthesis of (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol typically involves:

- Formation of the pyrazole ring: This can be achieved through condensation reactions between hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the tetrahydrofuran moiety: This may involve cyclization reactions using suitable starting materials such as 3-hydroxybutyric acid derivatives.

- Hydroxymethylation: The final step often involves the introduction of the hydroxymethyl group via reductive amination or similar methods.

These synthetic routes allow for the generation of the target compound with varying degrees of yield and purity.

The potential applications of (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol include:

- Pharmaceutical development: As a lead compound for new anti-inflammatory or antimicrobial drugs.

- Chemical probes: For studying biological pathways related to oxidative stress and inflammation.

- Agricultural chemicals: Potential use in developing pesticides or herbicides due to its biological activity.

These applications underline its versatility in both medicinal and agricultural chemistry.

Interaction studies involving this compound typically focus on:

- Enzyme inhibition assays: To evaluate its potential as an inhibitor of specific enzymes involved in disease pathways.

- Binding affinity assessments: Using techniques like surface plasmon resonance or isothermal titration calorimetry to determine how well it binds to target proteins.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Hydroxymethyl)pyrazole | Hydroxymethyl group on pyrazole | Antimicrobial, anti-inflammatory |

| Tetrahydrofuran derivatives | Tetrahydrofuran ring | Solvent properties, potential drug carriers |

| 4-Pyrazolylmethanol | Pyrazole ring with hydroxymethyl group | Antioxidant, enzyme inhibition |

The uniqueness of (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol lies in its combination of both tetrahydrofuran and pyrazole functionalities, which may enhance its solubility and biological interactions compared to other similar compounds. This structural diversity could lead to distinct pharmacological profiles and broaden its application spectrum in drug development.